4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
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Overview
Description
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both chlorine and trifluoromethyl functional groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a chloromethyl ketone with a trifluoromethylated nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states and fluorinated derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chlorine atom can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxazole ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole
- 4-(Chloromethyl)-3-(monofluoromethyl)-1,2-oxazole
- 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
Uniqueness
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides a reactive site for further functionalization. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRYGDATDXXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-73-1 |
Source
|
Record name | 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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